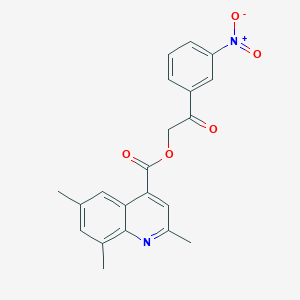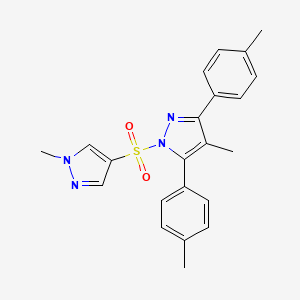
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Descripción general
Descripción
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonation: Introduction of the sulfone group can be done using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step may involve coupling the pyrazole rings with the sulfone group using catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfone group, converting it to sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, anti-cancer, and anti-microbial properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, it might be explored as a potential drug candidate for treating various diseases due to its structural similarity to other bioactive pyrazoles.
Industry
Industrially, it could be used in the development of new materials, such as polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could play a role in binding to target proteins, while the pyrazole rings might interact with other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- 1-Methyl-1H-pyrazol-4-yl sulfone
- 3,5-Bis(4-methylphenyl)-1H-pyrazole
Uniqueness
What sets 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE apart is its combination of two pyrazole rings and a sulfone group, which could confer unique chemical and biological properties not seen in simpler pyrazole derivatives.
Propiedades
IUPAC Name |
4-methyl-3,5-bis(4-methylphenyl)-1-(1-methylpyrazol-4-yl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-5-9-18(10-6-15)21-17(3)22(19-11-7-16(2)8-12-19)26(24-21)29(27,28)20-13-23-25(4)14-20/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBQOZXPRQTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2S(=O)(=O)C3=CN(N=C3)C)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4718272.png)
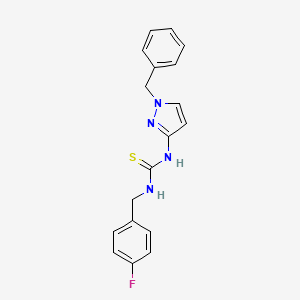
![8-({5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4718303.png)
![methyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4718305.png)
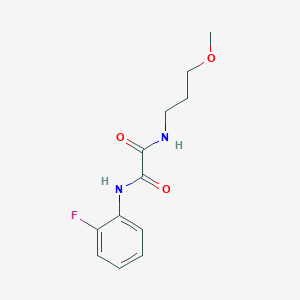
![N-[4-(4-morpholinylmethyl)phenyl]-N'-1-naphthylurea](/img/structure/B4718320.png)
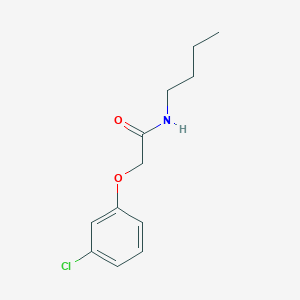
![1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4718327.png)
![N-1,3-benzodioxol-5-yl-N'-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4718330.png)
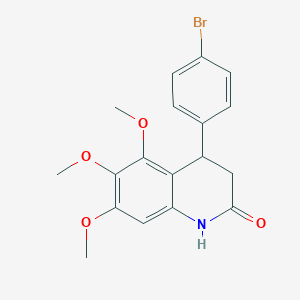
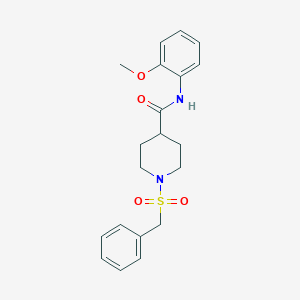
![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718362.png)
